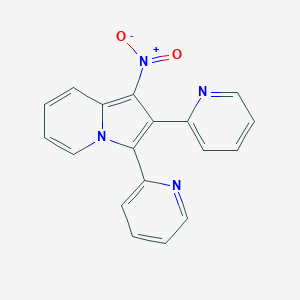

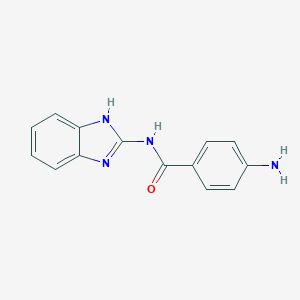

1-Nitro-2,3-di(pyridin-2-yl)indolizine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Nitro-2,3-di(pyridin-2-yl)indolizine, also known as NDI, is a heterocyclic compound with potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. NDI is a highly conjugated molecule with a planar structure, which makes it an excellent candidate for charge transport and light absorption.

Wissenschaftliche Forschungsanwendungen

1-Nitro-2,3-di(pyridin-2-yl)indolizine has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. In organic electronics, 1-Nitro-2,3-di(pyridin-2-yl)indolizine has been used as a building block for the development of high-performance organic field-effect transistors (OFETs) and organic solar cells (OSCs). 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based OFETs have shown excellent charge transport properties, high stability, and low operating voltage. 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based OSCs have also shown high power conversion efficiency, low-cost fabrication, and easy scalability.

In optoelectronics, 1-Nitro-2,3-di(pyridin-2-yl)indolizine has been used as a fluorescent probe for bioimaging and sensing applications. 1-Nitro-2,3-di(pyridin-2-yl)indolizine has a high quantum yield and good photostability, which makes it an excellent candidate for fluorescence imaging. 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based fluorescent probes have been used for the detection of various biomolecules, including proteins, nucleic acids, and enzymes.

Wirkmechanismus

1-Nitro-2,3-di(pyridin-2-yl)indolizine acts as a π-conjugated system that can accept or donate electrons. In OFETs, 1-Nitro-2,3-di(pyridin-2-yl)indolizine acts as a p-type semiconductor, where it accepts electrons from the source electrode and donates electrons to the drain electrode. In OSCs, 1-Nitro-2,3-di(pyridin-2-yl)indolizine acts as an electron acceptor, where it accepts electrons from the donor material and transfers them to the electrode. In bioimaging, 1-Nitro-2,3-di(pyridin-2-yl)indolizine acts as a fluorescent probe, where it absorbs light and emits fluorescence.

Biochemical and Physiological Effects

1-Nitro-2,3-di(pyridin-2-yl)indolizine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 1-Nitro-2,3-di(pyridin-2-yl)indolizine has low toxicity and biocompatibility, which makes it a promising candidate for bioimaging and sensing applications. 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based fluorescent probes have been used for the detection of various biomolecules in cells and tissues, without causing any significant toxicity or damage.

Vorteile Und Einschränkungen Für Laborexperimente

1-Nitro-2,3-di(pyridin-2-yl)indolizine has several advantages for lab experiments, including its high purity, stability, and easy synthesis. 1-Nitro-2,3-di(pyridin-2-yl)indolizine can be easily synthesized using the Pd-catalyzed cross-coupling reaction, which yields 1-Nitro-2,3-di(pyridin-2-yl)indolizine with a high yield and purity. 1-Nitro-2,3-di(pyridin-2-yl)indolizine is also stable under ambient conditions, which makes it easy to handle and store. However, 1-Nitro-2,3-di(pyridin-2-yl)indolizine has some limitations, including its low solubility in water and its tendency to aggregate in solution. These limitations can be overcome by using appropriate solvents and additives.

Zukünftige Richtungen

1-Nitro-2,3-di(pyridin-2-yl)indolizine has several potential future directions, including the development of high-performance OFETs and OSCs, the design of new fluorescent probes for bioimaging and sensing applications, and the exploration of 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based materials for energy storage and conversion. The development of 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based materials with improved charge transport properties, high stability, and low-cost fabrication is a promising area for future research. The integration of 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based materials into electronic devices and bioimaging probes is also an exciting area for future research.

Conclusion

In conclusion, 1-Nitro-2,3-di(pyridin-2-yl)indolizine is a promising heterocyclic compound with potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. 1-Nitro-2,3-di(pyridin-2-yl)indolizine can be easily synthesized using the Pd-catalyzed cross-coupling reaction and has high purity and stability. 1-Nitro-2,3-di(pyridin-2-yl)indolizine acts as a π-conjugated system that can accept or donate electrons and has low toxicity and biocompatibility. The future directions of 1-Nitro-2,3-di(pyridin-2-yl)indolizine include the development of high-performance electronic devices and bioimaging probes, as well as the exploration of 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based materials for energy storage and conversion.

Synthesemethoden

1-Nitro-2,3-di(pyridin-2-yl)indolizine can be synthesized by several methods, including the Pd-catalyzed cross-coupling reaction, Sonogashira coupling, and Suzuki-Miyaura coupling. The Pd-catalyzed cross-coupling reaction is the most commonly used method for 1-Nitro-2,3-di(pyridin-2-yl)indolizine synthesis. This method involves the reaction of 2-bromo-3-nitropyridine with 2-ethynylpyridine in the presence of a palladium catalyst and a base. The reaction yields 1-Nitro-2,3-di(pyridin-2-yl)indolizine with a high yield and purity.

Eigenschaften

Molekularformel |

C18H12N4O2 |

|---|---|

Molekulargewicht |

316.3 g/mol |

IUPAC-Name |

1-nitro-2,3-dipyridin-2-ylindolizine |

InChI |

InChI=1S/C18H12N4O2/c23-22(24)18-15-9-3-6-12-21(15)17(14-8-2-5-11-20-14)16(18)13-7-1-4-10-19-13/h1-12H |

InChI-Schlüssel |

SROATLCNGGVPGU-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=C(N3C=CC=CC3=C2[N+](=O)[O-])C4=CC=CC=N4 |

Kanonische SMILES |

C1=CC=NC(=C1)C2=C(N3C=CC=CC3=C2[N+](=O)[O-])C4=CC=CC=N4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine](/img/structure/B243183.png)

![2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243187.png)

![5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243192.png)

![Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B243196.png)

![4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B243203.png)

![5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B243223.png)

![3-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243224.png)

![N-[1-(1-adamantyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B243231.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one](/img/structure/B243233.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B243235.png)